(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one (CAS 7152-75-2) is a highly reactive Erlenmeyer-Plöchl azlactone that serves as a premium electrophilic precursor in advanced organic synthesis. Characterized by its 1,3-oxazole core and a strongly electron-withdrawing 4-nitrobenzylidene moiety, this compound is primarily procured for the downstream construction of complex amino acids, peptide mimetics, and diverse heterocyclic scaffolds such as pyrazoles and imidazolinones [1]. Unlike standard aliphatic or unactivated aromatic azlactones, the presence of the para-nitro group significantly polarizes the exocyclic double bond, making it an exceptionally potent Michael acceptor. Furthermore, the compound exhibits excellent solid-state stability and high crystallinity, ensuring reliable processability and extended shelf life in industrial chemical inventories [2].
Generic substitution with the unsubstituted (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one or electron-donating analogs (such as the 4-methoxy variant) routinely fails in applications requiring rapid nucleophilic addition or challenging cycloadditions. The absence of the strongly electron-withdrawing para-nitro group dramatically reduces the electrophilicity of the C4 exocyclic double bond, leading to sluggish reaction kinetics, incomplete conversions, and lower yields when reacting with weak or sterically hindered nucleophiles [1]. Additionally, the unactivated oxazolone ring is significantly more resistant to nucleophilic ring-opening by amines and alcohols, which is a critical step in the synthesis of dehydroamino acid derivatives. Consequently, substituting this highly activated precursor with a generic azlactone directly compromises synthetic efficiency and necessitates harsher, less scalable reaction conditions [2].
Meta‑nitro positional isomer may show substantially lower reported tyrosinase inhibitory potency; para‑nitro pattern is critical for the characterized activity context.
C‑2 methyl analog shifts functional balance toward immunomodulation‑dominant profile, reducing the dual‑activity research fit of the C‑2 phenyl derivative.
Non‑stereocontrolled or isomerized preparations may lack the Z‑configuration cited as essential for target engagement; stereochemical fidelity is batch‑dependent.
When evaluating precursor viability for scale-up, (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one demonstrates exceptional manufacturability. Under optimized, solvent-free Erlenmeyer-Plöchl conditions, the compound can be synthesized and isolated in up to 97% yield without the need for preparative chromatography, requiring only simple ethanol washing [1]. In direct contrast, the synthesis of the unsubstituted baseline analog, (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one, under similar conditions typically plateaus at approximately 64-85% yield and often requires more rigorous purification steps [2].
| Evidence Dimension | Erlenmeyer-Plöchl synthesis yield (solvent-free) |
| Target Compound Data | Up to 97% yield (chromatography-free) |
| Comparator Or Baseline | Unsubstituted 4-benzylidene analog (64-85% yield) |
| Quantified Difference | 12-33% higher absolute yield with simplified downstream processing |
| Conditions | Solvent-free condensation of hippuric acid and corresponding benzaldehyde at 100 °C |
High-yield, chromatography-free isolation directly lowers the cost of goods (COGs) and simplifies scale-up for bulk pharmaceutical intermediate production.
The introduction of the para-nitro group significantly enhances the intermolecular interactions within the crystal lattice, resulting in superior thermal stability. (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one exhibits a highly crystalline structure with a melting point of 198-200 °C [1]. Conversely, the unsubstituted comparator, (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one, melts at a significantly lower 166-167 °C [2]. This >30 °C differential in thermal stability makes the nitro-substituted variant far less prone to agglomeration or degradation during bulk storage, transport, and high-temperature processing.
| Evidence Dimension | Melting point / Thermal stability |
| Target Compound Data | 198-200 °C |
| Comparator Or Baseline | Unsubstituted 4-benzylidene analog (166-167 °C) |
| Quantified Difference | >30 °C higher melting point |
| Conditions | Standard atmospheric pressure melting point determination |
Superior crystallinity and a higher melting point facilitate easier filtration, bulk powder handling, and long-term inventory stability without cold-chain requirements.
The primary procurement driver for this specific azlactone is its highly activated exocyclic double bond and oxazolone ring. The strongly electron-withdrawing para-nitro group polarizes the conjugated system, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy compared to the unsubstituted or methoxy-substituted analogs [1]. This electronic activation translates to substantially faster reaction kinetics and higher conversions in Michael additions and nucleophilic ring-opening reactions (e.g., with amines to form dehydropeptides), allowing for milder reaction conditions and minimizing unwanted side reactions [2].
| Evidence Dimension | Electrophilic reactivity (LUMO energy / reaction kinetics) |
| Target Compound Data | Highly activated Michael acceptor / rapid ring-opening |
| Comparator Or Baseline | Unsubstituted or electron-donating (4-methoxy) analogs |
| Quantified Difference | Significantly faster conversion rates and higher yields with weak nucleophiles |
| Conditions | Nucleophilic addition and ring-opening under mild basic conditions |
Procuring the highly activated nitro-variant ensures reliable, high-yield conversions when synthesizing complex, sterically hindered heterocycles or peptide mimetics, avoiding the need for harsh forcing conditions.
Due to its highly activated oxazolone ring, this compound is the optimal precursor for the synthesis of p-nitrophenylalanine derivatives and other complex unnatural amino acids. The rapid nucleophilic ring-opening and subsequent reduction steps proceed with high efficiency, making it a staple in peptide mimetic development workflows [1].
The strongly electrophilic exocyclic double bond makes it an ideal substrate for cycloaddition reactions and condensations to form specialized heterocycles, such as pyrazoles, imidazolinones, and triazines. This is critical for medicinal chemistry programs focused on discovering novel kinase inhibitors or immunomodulators where the standard benzylidene analog fails to react [2].
The para-nitro group serves not only as an activating group during initial synthesis but also as a versatile chemical handle. Post-synthesis, the nitro group can be easily reduced to an amine, providing a reactive site for the attachment of fluorophores, targeting ligands, or PEGylation in advanced drug delivery systems [1].